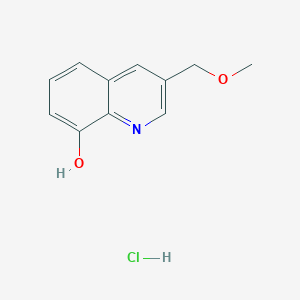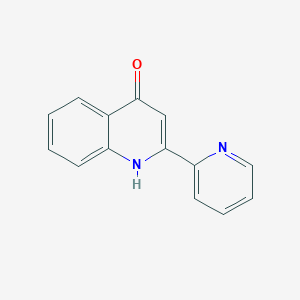
6-pentoxy-7H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pentyloxy)-1H-purin-2-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pentyloxy)-1H-purin-2-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with pentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of 6-(pentyloxy)-1H-purin-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Pentyloxy)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-purine derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
6-(Pentyloxy)-1H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(pentyloxy)-1H-purin-2-amine involves its interaction with specific molecular targets. In biological systems, it can mimic natural purines and interfere with nucleic acid synthesis. This can lead to the inhibition of DNA and RNA polymerases, affecting cell replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1H-purin-2-amine: Similar structure with a methoxy group instead of a pentyloxy group.
6-Ethoxy-1H-purin-2-amine: Contains an ethoxy group in place of the pentyloxy group.
6-Butoxy-1H-purin-2-amine: Features a butoxy group instead of a pentyloxy group.
Uniqueness
6-(Pentyloxy)-1H-purin-2-amine is unique due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and biological activity. The longer alkyl chain of the pentyloxy group compared to methoxy or ethoxy groups can result in different pharmacokinetic and pharmacodynamic properties.
Propiedades
Número CAS |
62134-33-2 |
|---|---|
Fórmula molecular |
C10H15N5O |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
6-pentoxy-7H-purin-2-amine |
InChI |
InChI=1S/C10H15N5O/c1-2-3-4-5-16-9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H3,11,12,13,14,15) |
Clave InChI |
LSYVREFNTIHKNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=NC(=NC2=C1NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)

![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)



![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)




![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

